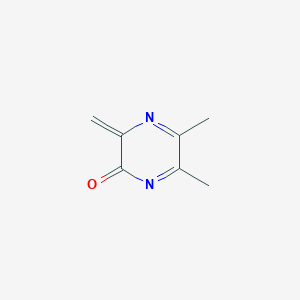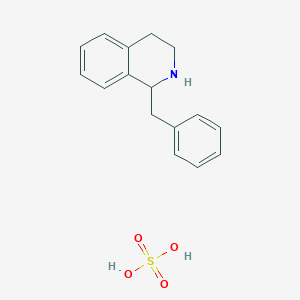
1-Benzyl-1,2,3,4-tetrahydroisoquinoline; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids. It is known for its neurotoxic properties and has been studied extensively for its role in inducing parkinsonism-like symptoms in animal models . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using several methods. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring system . Another method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, followed by reduction .
Industrial Production Methods: Industrial production of 1-benzyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the neurotoxic effects of isoquinoline derivatives.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline are primarily due to its ability to potentiate monoamine oxidase-dependent dopamine oxidation. This leads to the impairment of dopamine release and storage, resulting in the generation of free radicals and subsequent neuronal cell death . The compound targets dopaminergic neurons in the brain, particularly in the substantia nigra and striatum .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar neurotoxic properties.
1-Benzylisoindoline: A structurally related compound with different biological activities.
Uniqueness: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its strong neurotoxic effects and its ability to induce parkinsonism-like symptoms in animal models. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases .
Eigenschaften
Molekularformel |
C16H19NO4S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline;sulfuric acid |
InChI |
InChI=1S/C16H17N.H2O4S/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;1-5(2,3)4/h1-9,16-17H,10-12H2;(H2,1,2,3,4) |
InChI-Schlüssel |
LUFRTTSGDKBEGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


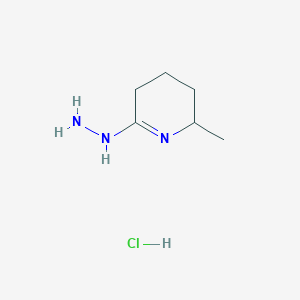
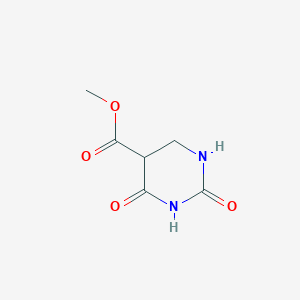
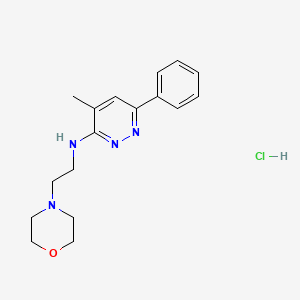
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
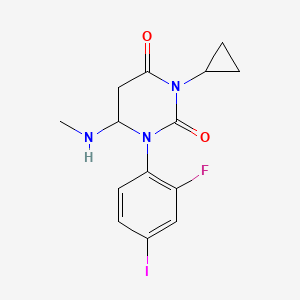
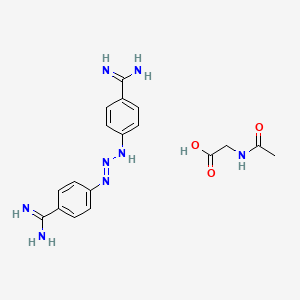
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
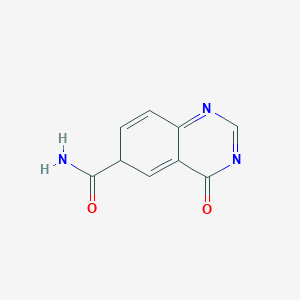

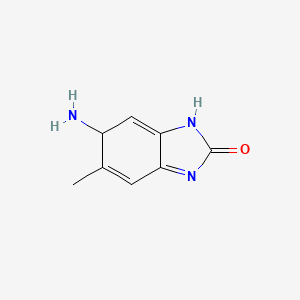
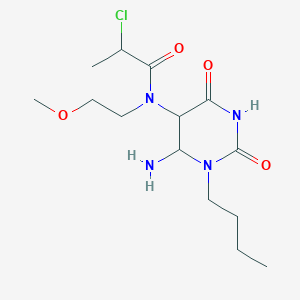
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
